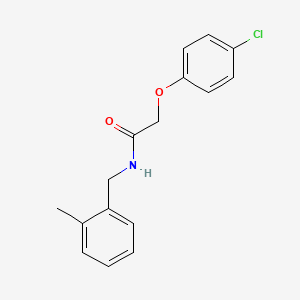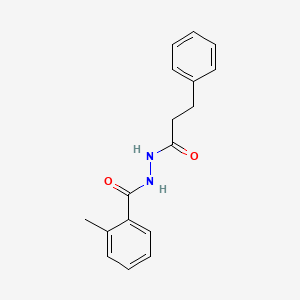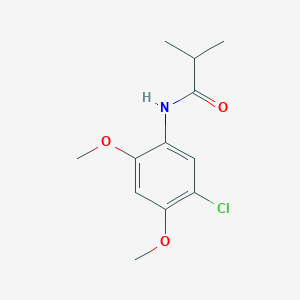
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide, also known as Miltefosine, is a synthetic phospholipid analogue that was originally developed as an antineoplastic agent. However, it has gained attention for its potential use as an antileishmanial agent, as well as for its activity against other protozoan parasites.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is thought to act by disrupting the cell membrane of the parasite. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is a phospholipid analogue, and it has been shown to incorporate into the cell membrane of the parasite, leading to membrane disruption and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in phospholipid metabolism, including phospholipase A2 and CTP:phosphocholine cytidylyltransferase. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its broad-spectrum activity against several protozoan parasites. This makes it a useful tool for studying the biology of these organisms and for developing new treatments for parasitic diseases.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have significant cytotoxicity in mammalian cells, and care must be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Another area of interest is the study of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide's mechanism of action, which may lead to the development of new treatments for parasitic diseases. Finally, there is interest in exploring the potential use of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in combination with other drugs to improve treatment outcomes.
Synthesemethoden
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is synthesized through a multi-step process starting with 4-chlorophenol, which is reacted with 2-methylbenzylamine to form 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. This intermediate is then treated with phosphorus oxychloride and triethylamine to form the final product, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been extensively studied for its potential use as an antileishmanial agent. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and current treatments are often ineffective or have significant side effects. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has shown promising activity against several species of Leishmania, including those that are resistant to other treatments.
In addition to its antileishmanial activity, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has also been studied for its activity against other protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCPGDHBHCLIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)



![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)




![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)